molecular formula C20H22N6O2 B6075294 N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide

N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide

Katalognummer: B6075294
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: UGLDCLZEELUSDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide is a synthetic compound, also known as GSK-3β inhibitor. It is an important research tool in the field of biochemistry and pharmacology, as it has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide involves the inhibition of this compoundβ, which leads to the activation of downstream signaling pathways. This activation has been shown to regulate various cellular processes, including cell growth, differentiation, and survival. Additionally, this compoundβ inhibition has been linked to the regulation of glucose metabolism, making it a potential target for the treatment of diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to regulate glucose metabolism and insulin signaling, making it a potential therapeutic agent for the treatment of diabetes. Furthermore, it has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide in lab experiments include its specificity and potency as a this compoundβ inhibitor. Additionally, it has been extensively studied and characterized, making it a reliable research tool. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration.

Zukünftige Richtungen

There are several future directions for the research and development of N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide. One potential direction is the investigation of its therapeutic potential in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its downstream effects on cellular processes. Furthermore, the development of more potent and selective this compoundβ inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide involves the reaction of 3-(1H-pyrazol-1-yl)aniline with 3-(1H-pyrazol-4-yl)propanoic acid, followed by the coupling of the resulting intermediate with proline amide. The final product is obtained after purification and characterization using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), which is involved in various signaling pathways, including Wnt, insulin, and PI3K/Akt. This compoundβ inhibition has been linked to the regulation of cell growth, differentiation, and survival, making it a potential target for the treatment of various diseases.

Eigenschaften

IUPAC Name

N-(3-pyrazol-1-ylphenyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-19(8-7-15-13-21-22-14-15)25-10-2-6-18(25)20(28)24-16-4-1-5-17(12-16)26-11-3-9-23-26/h1,3-5,9,11-14,18H,2,6-8,10H2,(H,21,22)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLDCLZEELUSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC2=CNN=C2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.